molecular formula C20H32NO+ B15196013 Tricyclamol, (S)- CAS No. 779262-59-8

Tricyclamol, (S)-

Cat. No.: B15196013
CAS No.: 779262-59-8
M. Wt: 302.5 g/mol
InChI Key: FRBBPWXCRBHYJQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclamol, (S)- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. Tricyclamol, (S)- has been used for its ability to inhibit the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclamol, (S)- involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with methyl iodide to form the quaternary ammonium compound. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of Tricyclamol, (S)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Tricyclamol, (S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclamol, (S)- has a wide range of applications in scientific research:

Mechanism of Action

Tricyclamol, (S)- exerts its effects by inhibiting the spasmogenic effects of agents like acetylcholine. It blocks the superior cervical ganglion and reduces the motility of the stomach and duodenum. This action is believed to be due to its ability to interfere with the signaling pathways involved in muscle contraction, particularly those mediated by acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclamol, (S)- is unique in its high potency and effectiveness in reducing smooth muscle spasms compared to other similar compounds. Its ability to inhibit the spasmogenic effects of multiple agents makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

779262-59-8

Molecular Formula

C20H32NO+

Molecular Weight

302.5 g/mol

IUPAC Name

(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1

InChI Key

FRBBPWXCRBHYJQ-HXUWFJFHSA-N

Isomeric SMILES

C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.